6-CHLORO-4-(3-FLUORO-4-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE
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Overview
Description
6-Chloro-4-(3-fluoro-4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May exhibit biological activity such as antimicrobial, antiviral, or anticancer properties.
Medicine: Could be investigated for its potential as a pharmaceutical agent.
Industry: Might be used in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(3-fluoro-4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis.
Introduction of the chloro group: Chlorination can be done using reagents like thionyl chloride or phosphorus pentachloride.
Piperidine carbonylation: This step involves the reaction of the quinoline derivative with piperidine and a carbonylating agent such as phosgene or triphosgene.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group.
Reduction: Reduction reactions could target the quinoline ring or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological or chemical activity. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline: The parent compound of many derivatives with diverse activities.
Sulfonylureas: A class of compounds with a sulfonyl group, used as antidiabetic agents.
Uniqueness
6-Chloro-4-(3-fluoro-4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
[6-chloro-4-(3-fluoro-4-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O3S/c1-14-5-7-16(12-19(14)24)30(28,29)21-17-11-15(23)6-8-20(17)25-13-18(21)22(27)26-9-3-2-4-10-26/h5-8,11-13H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTXZMOUOQKUHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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